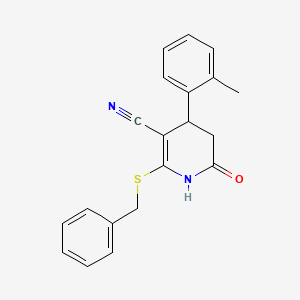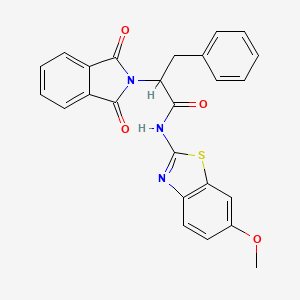![molecular formula C17H14N2O4 B11627145 7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one](/img/structure/B11627145.png)
7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ヒドロキシ-6-[(E)-(4-メトキシフェニル)ジアゼニル]-4-メチル-2H-クロメン-2-オンは、アゾ染料類に属する合成有機化合物です。この化合物は、クマリン誘導体であるクロメン-2-オンコア構造と、メトキシフェニル基をクロメン-2-オンコアに連結するアゾ基(-N=N-)の存在が特徴です。
準備方法
合成経路と反応条件
7-ヒドロキシ-6-[(E)-(4-メトキシフェニル)ジアゼニル]-4-メチル-2H-クロメン-2-オンの合成は、一般的に以下の手順を伴います。
ジアゾ化: プロセスは、4-メトキシアニリンのジアゾ化から始まります。これは、4-メトキシアニリンを亜硝酸(亜硝酸ナトリウムと塩酸からインサイチューで生成)で処理してジアゾニウム塩を生成することを伴います。
カップリング反応: ジアゾニウム塩は、次にアルカリ性媒体(通常は水酸化ナトリウム)中で7-ヒドロキシ-4-メチルクマリンとカップリングしてアゾ化合物を形成します。
反応条件は、一般的にジアゾニウム塩の分解を防ぐために、ジアゾ化段階で低温を維持することを伴います。カップリング反応は、通常、室温で行われます。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、工業グレードの試薬と最適化された反応条件を使用して、高収率と高純度を確保することが含まれます。反応は、温度、pH、反応時間を正確に制御して、大型の反応器で行われます。
化学反応の分析
反応の種類
7-ヒドロキシ-6-[(E)-(4-メトキシフェニル)ジアゼニル]-4-メチル-2H-クロメン-2-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: アゾ基は、ジチオナイトナトリウムや酢酸中の亜鉛などの還元剤を使用して、対応するアミンに還元できます。
置換: ヒドロキシル基は、求核置換反応に関与し、エーテルまたはエステルを形成できます。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: 水性媒体中のジチオナイトナトリウム、または酢酸中の亜鉛。
置換: 塩基(例えば、水酸化ナトリウムまたはピリジン)の存在下でのハロアルカンまたはアシルクロリド。
主な生成物
酸化: キノンまたはその他の酸化誘導体の形成。
還元: 対応するアミン誘導体の形成。
置換: 使用した置換基に応じて、エーテルまたはエステルの形成。
科学研究への応用
7-ヒドロキシ-6-[(E)-(4-メトキシフェニル)ジアゼニル]-4-メチル-2H-クロメン-2-オンは、いくつかの科学研究への応用があります。
化学: 鮮やかな色とpH感受性のために、染料やpH指示薬として使用されます。
生物学: 顕微鏡検査のための染色技術や、さまざまな生物学的アッセイにおけるマーカーとして使用されます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 繊維産業では生地の染色に、また着色されたプラスチックやインクの製造に使用されます。
科学的研究の応用
7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a dye and pH indicator due to its vibrant color and pH-sensitive properties.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
7-ヒドロキシ-6-[(E)-(4-メトキシフェニル)ジアゼニル]-4-メチル-2H-クロメン-2-オンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用し、それらの活性を調節することができます。
関与する経路: 炎症や免疫応答に関与する核因子-κB(NF-κB)経路などのシグナル伝達経路に影響を与える可能性があります。
この化合物の効果は、特定の分子標的に結合し、それらの機能を変更することで、細胞プロセスに影響を与える能力によって媒介されます。
類似化合物との比較
類似化合物
- 6-ヒドロキシ-4-メチル-2-オキソ-5-[(4,5,6,7-テトラヒドロ-1,3-ベンゾチアゾール-2-イル)ジアゼニル]-1,2-ジヒドロピリジン-3-カルボニトリル
- エチル (E)-4-((5-ヒドロキシ-3,4-ビス(ヒドロキシル メチル)-6-メチルピリジン-2-イル)ジアゼニル)ベンゾエート
独自性
7-ヒドロキシ-6-[(E)-(4-メトキシフェニル)ジアゼニル]-4-メチル-2H-クロメン-2-オンは、クロメン-2-オンコアの存在や、メトキシフェニル基を連結するアゾ基などの特定の構造的特徴のためにユニークです。これらの構造要素は、研究や産業におけるさまざまな用途に適した、独特の化学的および物理的特性をもたらします。
特性
分子式 |
C17H14N2O4 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC名 |
7-hydroxy-6-[(4-methoxyphenyl)diazenyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C17H14N2O4/c1-10-7-17(21)23-16-9-15(20)14(8-13(10)16)19-18-11-3-5-12(22-2)6-4-11/h3-9,20H,1-2H3 |
InChIキー |
ODTDEBPPPNCAQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)N=NC3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11627068.png)
![ethyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11627072.png)
![3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11627079.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627081.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627084.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627090.png)
![Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11627107.png)


![(2-bromo-4-{(E)-[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B11627125.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627133.png)

![Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11627146.png)

